molecular formula C10H9BrF2O3 B11925451 Ethyl 3-bromo-4-(difluoromethoxy)benzoate CAS No. 1131594-36-9

Ethyl 3-bromo-4-(difluoromethoxy)benzoate

Cat. No.: B11925451
CAS No.: 1131594-36-9
M. Wt: 295.08 g/mol
InChI Key: BAJAGVOCHVVIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of bromine and difluoromethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-(difluoromethoxy)benzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-(difluoromethoxy)benzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-4-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-(difluoromethoxy)benzoate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

1131594-36-9

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

ethyl 3-bromo-4-(difluoromethoxy)benzoate

InChI

InChI=1S/C10H9BrF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3

InChI Key

BAJAGVOCHVVIPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.